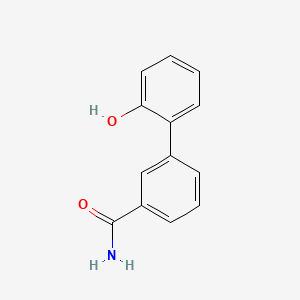

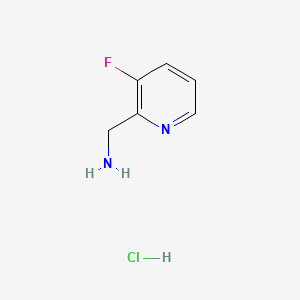

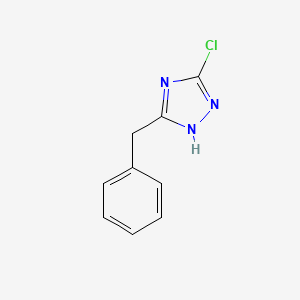

1-溴-3-(乙氨基甲基)-2-氟苯

货号 B596856

CAS 编号:

1355248-08-6

分子量: 232.096

InChI 键: DHRNGOKGZQVRLP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding one of the substituents to the benzene ring. The order of these steps would depend on the reactivity of the substituents. For example, bromination and fluorination of benzene typically require harsh conditions, while the addition of an ethylaminomethyl group might be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring at its core. The bromine, fluorine, and ethylaminomethyl substituents would project out from this plane. The exact geometry would depend on the relative positions of these substituents .Chemical Reactions Analysis

As an organic compound containing a benzene ring, “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” could participate in various chemical reactions. The bromine and fluorine atoms might be replaced by other groups in substitution reactions. The ethylaminomethyl group could also be modified, for example through reactions involving the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene” would be influenced by its structure. For example, the presence of the electronegative bromine and fluorine atoms might make the compound polar, affecting its solubility in different solvents .科学研究应用

-

Electrochemical Bromofunctionalization of Alkenes

- Field : Organic & Biomolecular Chemistry .

- Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor .

- Method : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields . The optimal concentration of hydrobromic acid was identified at 180 mM .

- Results : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

-

Carcinogenicity of Industrial Chemical Intermediates

- Field : Carcinogenicity Research .

- Application : 1-Bromo-3-chloropropane is an intermediate in the manufacture of a wide range of pharmaceuticals, some pesticides, and other chemicals .

- Method : The International Agency for Research on Cancer (IARC) in Lyon, France, conducted an evaluation of the carcinogenicity of five High Production Volume chemicals .

- Results : 1-Butyl glycidyl ether and 1-bromo-3-chloropropane were classified as possibly carcinogenic to humans (Group 2B), on the basis of sufficient evidence of carcinogenicity in experimental animals .

-

Reaction of 1-bromo-3,3,3-trifluoropropene with Hydroxyl Free Radical

- Field : Theoretical Chemistry .

- Application : This research provided detailed potential energy profile for the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radical .

- Method : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated .

- Results : The reaction enthalpies and energy barriers are determined .

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRNGOKGZQVRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742810 |

Source

|

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene | |

CAS RN |

1355248-08-6 |

Source

|

| Record name | Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

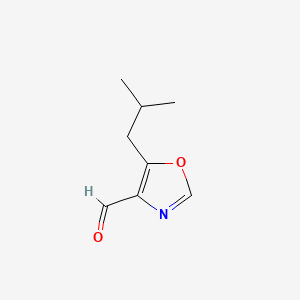

4-Oxazolecarboxaldehyde,5-(2-methylpropyl)-

1236366-19-0

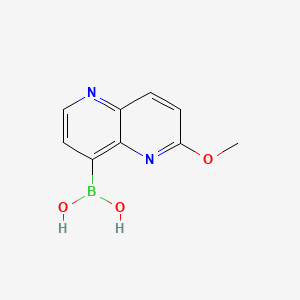

(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid

1257640-81-5

(3-Fluoropyridin-2-yl)methanamine hydrochloride

1260903-05-6

(S)-2-methoxy-2-phenylaceticacid

1265228-47-4

![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)